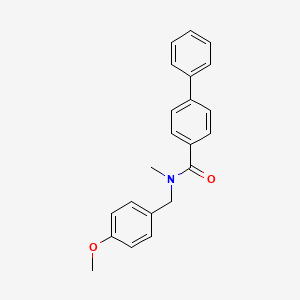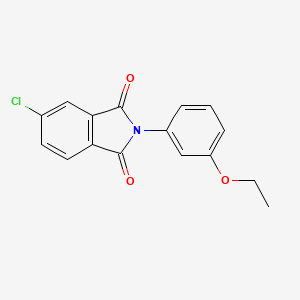![molecular formula C36H34N4O4 B12471428 4,4'-({3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}methanediyl)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)](/img/structure/B12471428.png)
4,4'-({3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}methanediyl)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-({3-methoxy-4-[(4-methylphenyl)methoxy]phenyl}(3-methyl-5-oxo-1-phenyl-2H-pyrazol-4-yl)methyl)-5-methyl-2-phenyl-1H-pyrazol-3-one is a complex organic compound that belongs to the class of pyrazoles. Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure composed of three carbon atoms and two nitrogen atoms. This particular compound is notable for its intricate structure, which includes multiple aromatic rings and functional groups, making it a subject of interest in various fields of scientific research.
準備方法
The synthesis of 4-({3-methoxy-4-[(4-methylphenyl)methoxy]phenyl}(3-methyl-5-oxo-1-phenyl-2H-pyrazol-4-yl)methyl)-5-methyl-2-phenyl-1H-pyrazol-3-one involves several steps. One common method involves the reaction of 3-methyl-1-phenyl-5-pyrazolone with various benzaldehydes in the presence of a catalyst such as sodium acetate at room temperature . The reaction conditions typically include the use of solvents like ethanol and the application of heat to facilitate the reaction. The resulting product is then purified through crystallization or other separation techniques to obtain the desired compound in high yield.
化学反応の分析
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.
Condensation: The compound can participate in condensation reactions, forming larger molecules through the elimination of small molecules like water.
科学的研究の応用
4-({3-methoxy-4-[(4-methylphenyl)methoxy]phenyl}(3-methyl-5-oxo-1-phenyl-2H-pyrazol-4-yl)methyl)-5-methyl-2-phenyl-1H-pyrazol-3-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 4-({3-methoxy-4-[(4-methylphenyl)methoxy]phenyl}(3-methyl-5-oxo-1-phenyl-2H-pyrazol-4-yl)methyl)-5-methyl-2-phenyl-1H-pyrazol-3-one involves its interaction with specific molecular targets and pathways within cells. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, it can interact with microbial cell membranes, disrupting their integrity and resulting in antimicrobial activity.
類似化合物との比較
Compared to other similar compounds, 4-({3-methoxy-4-[(4-methylphenyl)methoxy]phenyl}(3-methyl-5-oxo-1-phenyl-2H-pyrazol-4-yl)methyl)-5-methyl-2-phenyl-1H-pyrazol-3-one stands out due to its unique combination of functional groups and aromatic rings. Similar compounds include:
3-methyl-1-phenyl-5-pyrazolone: A simpler pyrazole derivative used in various chemical reactions.
4-methoxyphenyl derivatives: Compounds with similar aromatic structures and methoxy groups, studied for their biological activities.
Benzaldehyde derivatives: Compounds with benzaldehyde functional groups, used in the synthesis of more complex molecules.
特性
分子式 |
C36H34N4O4 |
|---|---|
分子量 |
586.7 g/mol |
IUPAC名 |
4-[[3-methoxy-4-[(4-methylphenyl)methoxy]phenyl]-(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)methyl]-5-methyl-2-phenyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C36H34N4O4/c1-23-15-17-26(18-16-23)22-44-30-20-19-27(21-31(30)43-4)34(32-24(2)37-39(35(32)41)28-11-7-5-8-12-28)33-25(3)38-40(36(33)42)29-13-9-6-10-14-29/h5-21,34,37-38H,22H2,1-4H3 |
InChIキー |
FVBQIAHMAJYEFP-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)COC2=C(C=C(C=C2)C(C3=C(NN(C3=O)C4=CC=CC=C4)C)C5=C(NN(C5=O)C6=CC=CC=C6)C)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(4-{[(E)-(2,3-dibromo-5-ethoxy-6-hydroxyphenyl)methylidene]amino}phenyl)-2H-chromen-2-one](/img/structure/B12471346.png)

![N-(2-cyanoethyl)-N-({5-[(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]furan-2-yl}methyl)methanesulfonamide](/img/structure/B12471352.png)
amino}benzene-1,3-dicarboxylic acid](/img/structure/B12471360.png)
![3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(4-nitrophenyl)benzamide](/img/structure/B12471368.png)

![N-(4-bromo-2,3-dimethylphenyl)-2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)acetamide](/img/structure/B12471392.png)
![ethyl 2-({N-[5-(ethoxymethyl)-2-methylpyrimidin-4-yl]glycyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12471403.png)
![2-{[5-(2,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methyl-3-nitrophenyl)acetamide](/img/structure/B12471410.png)
![4-[2-(butylamino)-5-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]pyrrolo[2,3-d]pyrimidin-7-yl]cyclohexan-1-ol;dihydrochloride](/img/structure/B12471413.png)
![2-({5-[(2,6-dimethylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(4-iodophenyl)acetamide](/img/structure/B12471414.png)

![N-benzyl-N-[(4-ethoxyphenyl)sulfonyl]glycine](/img/structure/B12471423.png)
![4-[4-(2-fluorophenyl)piperazin-1-yl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12471426.png)
